molecular formula C13H19NO2S B5146288 2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine

2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine

Cat. No. B5146288
M. Wt: 253.36 g/mol
InChI Key: KBTVSWYPEPWISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine is a chemical compound that belongs to the class of piperidine sulfonamides. It is commonly used in scientific research as a tool compound to study the role of sulfonamides in biological systems.

Mechanism of Action

The mechanism of action of 2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme and blocks the binding of substrate molecules, thereby inhibiting the catalytic activity of the enzyme. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its inhibition of carbonic anhydrase enzymes. The compound has been shown to have a diuretic effect by increasing the excretion of bicarbonate ions and reducing the reabsorption of sodium ions in the kidneys. It has also been shown to have an anti-convulsant effect by reducing the excitability of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine in lab experiments is its high potency and selectivity for carbonic anhydrase enzymes. This makes it a useful tool compound for studying the role of sulfonamides in biological systems. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for the use of 2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine in scientific research. One area of interest is the development of new sulfonamide-based compounds that can selectively target different isoforms of carbonic anhydrase enzymes. Another area of interest is the use of the compound in the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. Finally, the compound may also be useful in the development of new diagnostic tools for the detection of carbonic anhydrase activity in biological samples.

Synthesis Methods

2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine can be synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine in the presence of a base. The resulting intermediate is then subjected to a series of reactions that involve the use of various reagents and solvents. The final product is obtained through purification by column chromatography.

Scientific Research Applications

2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine is widely used in scientific research as a tool compound to study the role of sulfonamides in biological systems. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. The compound has also been used to study the binding of sulfonamides to other proteins and enzymes, such as the enzyme dihydropteroate synthase, which is involved in the synthesis of folate in bacteria.

properties

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-11-6-8-13(9-7-11)17(15,16)14-10-4-3-5-12(14)2/h6-9,12H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTVSWYPEPWISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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